Calix[6]hydroquinone
Description
Properties
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35,37,38,39,40,41,42-dodecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36O12/c43-31-7-19-1-20-8-32(44)10-22(38(20)50)3-24-12-34(46)14-26(40(24)52)5-28-16-36(48)18-30(42(28)54)6-29-17-35(47)15-27(41(29)53)4-25-13-33(45)11-23(39(25)51)2-21(9-31)37(19)49/h7-18,43-54H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWJPFCWDTUGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)O)CC6=C(C(=CC(=C6)O)CC7=C(C1=CC(=C7)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HClO₄/PbO₂-Mediated Oxidation
The most efficient method for synthesizing calixhydroquinone involves the single-step oxidation of p-tert-butylcalixarene using a mixture of HClO₄ and PbO₂. This protocol, developed by Lavendomme et al., achieves an 82% yield per quinone unit by oxidizing phenolic groups to hydroquinones under mild conditions. The reaction proceeds in a 1:1 mixture of CH₂Cl₂ and acetone at room temperature, with PbO₂ serving as the oxidizing agent and HClO₄ acting as a proton source.
Mechanistic Insights :
-
PbO₂ facilitates electron transfer from phenolic oxygen, generating quinoid intermediates.
-
HClO₄ stabilizes the transition state by protonating hydroxyl groups, preventing undesired side reactions such as polymerization.
-
The absence of tert-butyl groups in the final product simplifies purification, as confirmed by ¹H NMR and HPLC.
Optimization Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 25°C |
| Yield (Per Unit) | 82% |
| Purity (HPLC) | >95% |
This method outperforms classical thallium(III)-based oxidations, which require toxic reagents like Tl(NO₃)₃ and exhibit lower yields (14–19%).
Multi-Step Synthesis via Baeyer-Villiger Oxidation
Acetylation and Baeyer-Villiger Reaction
An alternative route involves the acetylation of calixarene followed by Baeyer-Villiger oxidation. As reported by Arkivoc, p-acetylated calixarene undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form acetoxymethoxy derivatives, which are hydrolyzed to hydroquinones (Scheme 1).
Key Steps :
-
Acetylation : Treatment with acetic anhydride in pyridine yields acetylated calixarene.
-
Baeyer-Villiger Oxidation : Introduction of ketone groups via mCPBA generates lactone intermediates.
-
Hydrolysis : Acidic or basic cleavage of lactones produces calixhydroquinone.
Yield Analysis :
| Step | Yield |
|---|---|
| Acetylation | 89% |
| Baeyer-Villiger | 75% |
| Hydrolysis | 68% |
| Overall | 45% |
While this method allows precise functionalization, the multi-step process and moderate overall yield limit its scalability.
Acid-Catalyzed Cyclocondensation
Amberlyst-15-Assisted Synthesis
Amberlyst-15, a solid acid catalyst, enables the cyclocondensation of resorcinol derivatives with aldehydes to form calixhydroquinone precursors. This approach, adapted from Pal et al., avoids hazardous solvents and simplifies catalyst recovery.
Procedure :
-
Resorcinol and formaldehyde are heated at 80°C in ethanol with Amberlyst-15 (10 wt%).
-
The reaction mixture is filtered, and the crude product is recrystallized from acetone/water.
Advantages :
-
Recyclability : Amberlyst-15 retains activity for 5 cycles with <5% yield drop.
-
Eco-Friendly : Eliminates liquid acid waste, reducing environmental impact.
Limitations :
-
Requires strict stoichiometric control to prevent oligomer formation.
-
Final hydroquinone derivatives necessitate additional oxidation steps.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Toxicity | Steps | Scalability |
|---|---|---|---|---|
| HClO₄/PbO₂ Oxidation | 82 | Low | 1 | High |
| Baeyer-Villiger | 45 | Moderate | 3 | Moderate |
| Amberlyst-15 | 70 | Low | 2 | High |
The HClO₄/PbO₂ method excels in yield and simplicity, whereas Amberlyst-15 offers environmental benefits. Classical multi-step routes remain valuable for introducing specialized functionalities.
Chemical Reactions Analysis
Oxidation Reactions
CHQ undergoes oxidation to form quinone derivatives, leveraging its hydroquinone moieties. Key findings include:
-
Autoxidation : CHQ autoxidizes in the presence of oxygen, producing semiquinone radicals and benzoquinone derivatives. This process is accelerated in alkaline conditions .
-
Electrochemical Oxidation : Cyclic voltammetry reveals quasi-reversible oxidation peaks at E<sub>pa</sub> = +1.1 V (vs. Ag/Ag⁺), corresponding to Co(II)/Co(III) transitions in cobaltocalix arene complexes .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Autoxidation | Alkaline pH, O₂ exposure | Semiquinone, benzoquinone | |
| Electrochemical oxidation | 0.1 M TEABF₄ in CH₃CN, +1.1 V | Co(III)-calixarene complexes |
Electrophilic Substitution
The electron-rich aromatic rings of CHQ facilitate electrophilic reactions:
-
Bromination : Under Friedel-Crafts conditions, CHQ reacts with bromine to form octabromocalixarene derivatives. This reaction proceeds via electrophilic aromatic substitution .
-
Nitration : While not directly reported for CHQ, analogous calixarenes undergo nitration at the para-positions of phenolic units .
Mechanistic Insight :
The reaction with acetyl chloride under Friedel-Crafts conditions was unsuccessful, suggesting steric hindrance from the macrocyclic structure .
Reduction Reactions
CHQ acts as a reducing agent in metal-ion interactions:
-
Coordination with Cobalt : CHQ forms heterometallic complexes (e.g., [Co₆Na(μ-O)(CHQ)₂Br]) when treated with CoBr₂ and NaH. These complexes exhibit trigonal bipyramidal cobalt centers .
-
Redox Activity : CHQ reduces Fe³⁺ and Cu²⁺ ions, forming stable metal complexes that enhance its catalytic properties .
Acid-Base and Proton Transfer Reactions
CHQ’s hydroxyl groups participate in proton exchange:
-
Catalytic Proton Transfer : CHQ nanotubes catalyze proton exchange between acetone and water via ionic intermediates (e.g., protonated acetone or deprotonated CHQ) .
-
Hydrogen Bonding : Short H-bonds (1.6–1.8 Å) stabilize CHQ’s nanotube structure, enabling efficient proton conduction .
Experimental Evidence :
IR spectroscopy confirms O–H stretching vibrations at 3200–3400 cm⁻¹, indicative of strong hydrogen bonding .
Functionalization and Derivatization
CHQ’s hydroxyl groups enable targeted modifications:
-
Methylation : Treatment with methyl iodide in THF/DMF yields hexadecamethoxycalixarene derivatives .
-
Amination : Reaction with methylamine produces methylaminophenol derivatives, retaining the macrocyclic framework .
| Derivative | Reagents Used | Key Application |
|---|---|---|
| Hexamethoxy-CHQ | CH₃I, NaH | Enhanced solubility in organic solvents |
| Co-CHQ complexes | CoBr₂, NaH | Electrocatalytic proton reduction |
Reactivity with Amines
CHQ reacts with nucleophiles like hydroxylamine and phenylhydrazine:
-
Quinone Monoimine Formation : Reaction with phenylhydrazine yields monoimine derivatives via electron transfer .
-
Reductive Amination : Hydroxylamine reduces CHQ to hydroquinone while forming quinone-hydrazone adducts .
Polymerization and Oligomerization
Prolonged electrochemical cycling of CHQ in acetonitrile leads to insoluble oligomers via phenolic coupling, passivating electrodes .
Scientific Research Applications
Chemical Applications
1.1 Host-Guest Chemistry
Calix hydroquinone serves as an effective host molecule in supramolecular chemistry. Its bowl-shaped structure enables it to encapsulate guest molecules, facilitating selective interactions that are crucial for various chemical reactions. This property is extensively utilized in the synthesis of complex supramolecular architectures.
1.2 Synthesis of Functional Materials
The compound is a valuable building block for synthesizing functional materials, such as sensors and catalysts. Its ability to form stable complexes enhances the performance of these materials in applications ranging from environmental monitoring to catalysis.
Biological Applications
2.1 Antibacterial Properties
Recent studies have highlighted the potential of calix hydroquinone as an antibacterial agent. Its structural versatility allows for regioselective functionalization, which can enhance its activity against various pathogens. For instance, research has shown that derivatives of calix hydroquinone exhibit significant antibacterial activity, making them promising candidates for new therapeutic agents .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of calix hydroquinone derivatives against common bacterial strains. Results indicated that certain modifications significantly increased antibacterial potency compared to unmodified compounds, demonstrating the importance of structural optimization in drug design.
Material Science Applications
3.1 Energy Storage Systems
Calix hydroquinone has been explored as a component in energy storage systems, particularly in flow batteries. Its redox-active nature allows it to participate in electron transfer processes essential for energy storage and release.
Case Study: Flow Battery Development
A patent describes a novel flow battery system utilizing quinone and hydroquinone chemistry for large-scale electrical energy storage. The system demonstrated high efficiency and stability, showcasing the potential of calix hydroquinone in renewable energy applications .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Chemistry | Host-guest chemistry | Effective encapsulation of guest molecules for selective reactions |
| Synthesis of functional materials | Valuable building block for sensors and catalysts | |
| Biology | Antibacterial properties | Significant activity against bacterial strains; potential for drug development |
| Material Science | Energy storage systems | Utilized in flow batteries; high efficiency and stability |
Mechanism of Action
The mechanism of action of Calix6hydroquinone involves its ability to undergo reversible redox reactions. The hydroquinone units can be oxidized to quinone forms, which can then be reduced back to hydroquinone. This redox cycling is crucial for its application in energy storage devices, where it acts as an electron reservoir. The molecular targets and pathways involved include the interaction with lithium ions in lithium-ion batteries, where it facilitates the charge-discharge process .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Calix[4]Hydroquinone (C4HQ)
- Structure : Smaller cavity size (4 aromatic units) limits ion-binding capacity compared to C6HQ.
- Electrochemical Performance : C4HQ exhibits lower discharge capacities (~300 mAh g⁻¹ in lithium batteries) due to fewer active sites (8 carbonyl groups) .
- Synthesis : C4HQ derivatives are synthesized via partial alkylation or oxidation of calix[4]arene, requiring fewer steps but yielding less redox-active products .
Calix[6]Quinone (C6Q)
- Redox Activity : C6Q’s fully oxidized state enables higher initial discharge capacities (405 mAh g⁻¹ in Li-ion batteries) but suffers from capacity fading due to dissolution in electrolytes. Composite formation with CMK-3 mesoporous carbon mitigates this, retaining 268.5 mAh g⁻¹ after 100 cycles .
- Stability : C6HQ, the reduced form, shows improved stability in acidic/alkaline media compared to C6Q, which is prone to decomposition under harsh conditions .
Non-Calixarene Quinones (e.g., Hydroquinone)
- Applications: Simple hydroquinone (1,4-dihydroxybenzene) is widely used in photography and cosmetics but banned in skincare due to carcinogenicity .
- Electrochemical Limitations : Lacks the macrocyclic structure for ion encapsulation, resulting in lower cyclic stability and capacity in batteries compared to C6HQ .
Q & A
Q. What are the established synthetic methodologies for Calix[6]hydroquinone derivatives, and how can their purity and structural integrity be validated?
this compound derivatives are synthesized via alkylation or oxidation reactions under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for alkylation .
- Catalysts : Alkali carbonates (e.g., K₂CO₃) facilitate nucleophilic substitution reactions .
- Purification : Column chromatography and recrystallization (e.g., CHCl₃-MeOH mixtures) isolate target compounds .
- Characterization : ¹H/¹³C NMR and IR spectroscopy confirm structural identity. For example, ¹H NMR peaks between δ 6.5–7.5 ppm indicate aromatic hydrogens, while IR absorption near 3300 cm⁻¹ verifies hydroxyl groups .
Q. How do experimental conditions influence the stability of this compound in solution?
Stability is pH- and redox-sensitive:
- Acidic conditions : Protonation of phenolic groups reduces oxidation susceptibility .
- Oxidative degradation : Exposure to air or light accelerates quinone formation. Stabilizers like N-acetyl-cysteine (NAC) mitigate degradation via radical scavenging, confirmed by UV-Vis spectroscopy tracking absorbance shifts at 290 nm (hydroquinone) vs. 400 nm (quinone) .
- Storage : Solutions should be stored under inert gas (N₂/Ar) in amber vials at 4°C .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 290 nm) is optimal. Key parameters:
- Column : Reverse-phase C18 with mobile phases like methanol-water (70:30 v/v) .
- Validation : Linear calibration curves (R² > 0.99) over 0.1–10 μg/mL, with limits of detection (LOD) < 0.05 μg/mL .
- Interference mitigation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges removes matrix contaminants .
Advanced Research Questions
Q. How do supramolecular interactions govern the self-assembly of this compound into functional nanostructures?
Self-assembly relies on:
- Hydrogen bonding : One-dimensional (1D) short H-bonds (O–H···O ≈ 2.6 Å) between hydroxyl groups .
- π-π stacking : Displaced stacking of aromatic rings (3.4–3.8 Å spacing) stabilizes nanotube bundles .
- Computational validation : Density functional theory (DFT) simulations predict interaction energies (e.g., -25 kcal/mol for H-bond networks) . Experimental confirmation uses X-ray diffraction (XRD) and scanning tunneling microscopy (STM) to visualize lattice parameters and surface topography .
Q. What electrochemical properties make this compound suitable for redox-active materials?
Cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF) reveals:
- Redox peaks : Two quasi-reversible waves (Epa ≈ 0.70 V, Epc ≈ 0.55 V vs. Ag/AgCl) corresponding to hydroquinone/quinone interconversion .
- Cation binding : Quinone derivatives exhibit shifts in redox potentials (ΔE ≈ 50 mV) upon metal ion coordination (e.g., Na⁺, K⁺), monitored via differential pulse voltammetry (DPV) .
- Surface effects : Electrode material (e.g., Au(111)) influences electron transfer kinetics, with adsorbed layers showing reduced peak separation (ΔEp < 30 mV) .
Q. How can computational modeling optimize the design of this compound-based sensors or catalysts?
Strategies include:
- Docking studies : Molecular dynamics (MD) simulations predict host-guest interactions (e.g., binding energies ≤ -10 kcal/mol for CO₂ encapsulation) .
- Reactivity prediction : Ab initio methods (e.g., M06-2X/cc-pVTZ) calculate activation barriers for derivatization reactions (e.g., alkylation) .
- Electronic structure analysis : Frontier molecular orbital (FMO) analysis identifies redox-active sites (HOMO-LUMO gaps ≈ 3.5 eV) .
Addressing Data Contradictions
Q. Why do toxicity profiles of hydroquinone derivatives vary across studies, and how should researchers mitigate risks in handling this compound?
Discrepancies arise from:
- Dose and exposure routes : Oral administration in rodents shows carcinogenicity (e.g., renal tumors at ≥50 mg/kg/day), while topical application lacks mutagenicity .
- Structural modifications : Calix[n]arene frameworks may reduce bioavailability compared to free hydroquinone, but in vitro assays (Ames test) are recommended to assess mutagenic potential .
- Safety protocols : Use fume hoods, nitrile gloves, and respiratory protection (P100 filters) during synthesis .
Methodological Best Practices
- Literature review : Prioritize primary sources (e.g., Journal of the American Chemical Society) over reviews for experimental details .
- Data reproducibility : Document solvent purity (HPLC-grade), reaction temperatures (±1°C), and stirring rates in supplementary materials .
- Ethical compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
